7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a fluorinated heterocyclic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxepine ring system with a fluorine atom at the 7-position and an amine group at the 5-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves multiple steps, starting with the construction of the benzoxepine core One common approach is the cyclization of a suitable precursor, such as a dihydrobenzoxepin derivative, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate the interactions between fluorinated molecules and biological targets.
Medicine: In the field of medicine, this compound may have potential therapeutic applications. Its structural similarity to other biologically active compounds suggests that it could be explored for use in drug development.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties conferred by the presence of the fluorine atom.
Mechanism of Action
The mechanism by which 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom can influence the compound's binding affinity and selectivity towards biological targets, potentially leading to unique pharmacological properties.
Comparison with Similar Compounds
2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-3-amine hydrochloride
Uniqueness: 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is unique due to the presence of the fluorine atom at the 7-position, which can significantly alter its chemical and biological properties compared to similar compounds without fluorination.
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYCSDWPLQFWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)F)OC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197529-20-6 | |
Record name | 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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